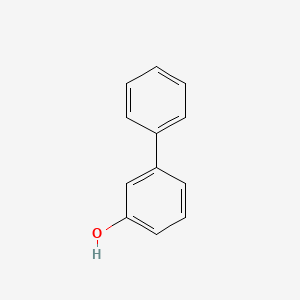

3-Phenylphenol

Übersicht

Beschreibung

3-Phenylphenol, also known as [1,1’-biphenyl]-3-ol, is an organic compound with the molecular formula C₁₂H₁₀O. It is a member of the class of hydroxybiphenyls, where a phenyl group is substituted at the third position of a phenol molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Phenylphenol can be synthesized through several methods. One common approach involves the Fries rearrangement, where phenolic esters are rearranged to produce hydroxybiphenyls. Another method is the Bamberger rearrangement, which involves the rearrangement of N-phenylhydroxylamines. Additionally, the hydrolysis of phenolic esters or ethers and the reduction of quinones are also viable synthetic routes .

Industrial Production Methods

In industrial settings, this compound is often produced through the demethylation of m-aryloxy phenols using hydrogen bromide and boron tribromide as catalysts. These reagents coordinate with electron-rich sites in organic compounds, enhancing the outcome of the reactions .

Analyse Chemischer Reaktionen

Esterification and Ether Formation

3-Phenylphenol participates in nucleophilic substitution reactions characteristic of phenolic hydroxyl groups. It forms esters with carboxylic acids under acidic or coupling agent conditions. For example, reaction with 2-cyclohexylacetic acid using dicyclohexylcarbodiimide yields 2-cyclohexylacetic acid biphenyl-3-yl ester . Etherification occurs via Williamson synthesis or alkylation, producing aryl ethers critical in polymer and pharmaceutical intermediates.

Oxidation Reactions

Electrochemical and enzymatic oxidation pathways dominate its reactivity:

-

Anodic polymerization in methyl isobutyl ketone (MIBK) or mesityl oxide (MO) produces conductive poly(this compound) films. Current efficiencies vary by solvent:

| Solvent | Current Efficiency (%) |

|---|---|

| MIBK | 92.68 |

| MO | 103.84 |

This solvent-dependent behavior arises from differing dielectric constants affecting radical coupling .

-

Metabolic oxidation by Sphingomonas spp. involves flavin-dependent monooxygenases, forming 2,3-dihydroxybiphenyl intermediates. These undergo meta-cleavage to 2-hydroxypenta-2,4-dienoate before entering the Krebs cycle .

Electrochemical Polymerization

Electropolymerization mechanisms differ significantly between isomers. This compound exhibits lower deposition rates compared to para- and ortho-isomers due to steric hindrance at the meta position. Analytical recovery studies highlight solvent effects:

| Modifying Layer | 4-Methoxyphenol Recovery (%) | 4-Chlorophenol Recovery (%) |

|---|---|---|

| poly(this compound) MIBK | 92.68 | 86.77 |

| poly(this compound) MO | 103.84 | 99.28 |

MO enhances analyte diffusion through polymer matrices, enabling higher signal retention .

Metabolic Pathways and Biodegradation

While most studies focus on ortho-phenylphenol, this compound likely shares similar microbial degradation routes:

-

Initial hydroxylation : Flavin monooxygenases add hydroxyl groups

-

Ring cleavage : Dioxygenases break biphenyl rings

-

Mineralization : Products enter central metabolism via benzoate/catechol pathways

Key intermediates detected in analogous systems:

-

2,3-Dihydroxybiphenyl (transient)

-

Catechol derivatives

-

2-Hydroxypenta-2,4-dienoate

Bacterial strains like Sphingomonas haloaromaticamans upregulate bph operon enzymes (dioxygenases, hydrolases) during degradation .

Synthetic Methods and Catalytic Reactions

Industrial synthesis employs catalytic systems for selectivity:

-

Pt/C catalysts modified with Na₂CO₃ or CaCO₃ achieve >90% yield in reductive dehydroxylation reactions

-

Coupling reactions : Suzuki-Miyaura cross-coupling constructs biphenyl frameworks

-

Acid-mediated cyclization : Forms fused polycyclic compounds

Comparative catalytic performance:

| Catalyst System | Yield (%) | Selectivity (%) |

|---|---|---|

| 5% Pt/C + CaCO₃ | 90 | 95 |

| Unmodified 5% Pt/C | 38.7 | 40 |

Alkali modifiers suppress undesired side reactions by neutralizing acidic sites .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

3-Phenylphenol exhibits significant antibacterial activity against a range of pathogenic bacteria. Its mechanism of action involves disrupting microbial cell membranes, leading to cell death. This property positions it as a potential candidate for use in disinfectants and preservatives.

Case Studies:

- Study on Antibacterial Activity : Research has demonstrated that this compound is effective against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to penetrate bacterial membranes enhances its efficacy as an antimicrobial agent .

- Application in Disinfectants : Due to its antimicrobial properties, formulations containing this compound are being developed for surface disinfectants in healthcare settings .

Analytical Chemistry

This compound serves as a sensitive colorimetric reagent in analytical chemistry, particularly for the analysis of uronic acids. Its phenolic structure allows it to form complexes with various analytes, enhancing detection sensitivity.

Applications:

- Colorimetric Analysis : The compound is used in assays where color change indicates the presence of specific substances, making it valuable in biochemical research .

- Electrochemical Sensing : In studies involving electropolymerization, this compound has been utilized to create conductive polymers that enhance the electrochemical signals of other compounds, thereby improving analytical sensitivity .

Polymer Synthesis

The electropolymerization of this compound has been studied extensively for developing conductive materials. This process allows for the formation of polymers that can be used in various applications, including sensors and electronic devices.

Research Findings:

- Electropolymerization Studies : Research indicates that polymers derived from this compound exhibit distinct electrochemical properties when compared to other phenolic compounds. This is attributed to the unique positioning of the phenyl group, which influences polymer stability and conductivity .

| Modifying Layer | 4-Methoxyphenol | 4-Chlorophenol |

|---|---|---|

| poly(this compound) MIBK | 92.68 | 86.77 |

| poly(this compound) MIBK + CAV | 92.57 | 79.24 |

| poly(this compound) MO | 103.84 | 99.28 |

| poly(this compound) MO + CAV | 104.57 | 100.49 |

This table summarizes the electrochemical performance of polymers synthesized from this compound compared to other modifying layers .

Wirkmechanismus

The mechanism of action of 3-Phenylphenol involves its interaction with molecular targets and pathways. As a phenolic compound, it can participate in hydrogen bonding and electron transfer processes. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenol: The simplest phenolic compound with a single hydroxyl group attached to a benzene ring.

4-Phenylphenol: Similar to 3-Phenylphenol but with the phenyl group at the fourth position.

2-Phenylphenol: Another isomer with the phenyl group at the second position.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in unique chemical reactions and applications compared to its isomers .

Biologische Aktivität

3-Phenylphenol (3-PP), a derivative of phenylphenol, has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant studies, including case studies and data tables that summarize key findings.

This compound is characterized by its phenolic structure, which contributes to its chemical reactivity and biological interactions. Its molecular formula is CHO, and it features a hydroxyl group (-OH) attached to a phenyl ring.

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anticancer, and herbicidal properties. The following sections provide detailed insights into these activities.

Antimicrobial Activity

Research indicates that 3-PP possesses significant antimicrobial properties against various pathogens. A study evaluated its efficacy against bacteria and fungi, revealing the following results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that 3-PP could be a potential candidate for developing antimicrobial agents .

Anticancer Activity

The anticancer potential of 3-PP has been explored in several studies. Notably, it was found to inhibit the proliferation of cancer cell lines such as breast (MCF-7) and prostate (PC-3) cancer cells. A summary of findings is presented in the table below:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| PC-3 | 20 | Cell cycle arrest at G2/M phase |

The mechanism involves the activation of apoptotic pathways and the inhibition of cell cycle progression .

Herbicidal Activity

3-PP has also shown herbicidal activity, particularly against broadleaf weeds. A study reported that it effectively inhibited the germination and growth of several weed species. The results are summarized below:

| Weed Species | Effective Concentration (EC) |

|---|---|

| Amaranthus retroflexus | 100 mg/L |

| Chenopodium album | 150 mg/L |

This suggests that 3-PP could be utilized in agricultural applications as a selective herbicide .

The biological activities of 3-PP can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : 3-PP induces oxidative stress in microbial and cancer cells, leading to cell death.

- Inhibition of Enzymatic Pathways : It interferes with specific metabolic pathways in target organisms, disrupting their growth and survival.

- Alteration of Gene Expression : Studies have shown that 3-PP can modulate the expression of genes involved in apoptosis and cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing 3-PP was tested against hospital-acquired infections caused by Staphylococcus aureus. The study demonstrated a significant reduction in bacterial load in infected wounds treated with the formulation compared to controls.

Case Study 2: Cancer Cell Line Studies

A series of experiments involving various cancer cell lines highlighted the potential of 3-PP as an adjunct therapy in cancer treatment. The compound enhanced the efficacy of standard chemotherapy agents when used in combination therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenylphenol, and how do reaction conditions affect yield and purity?

- Methodological Answer : Two common routes include:

- Suzuki-Miyaura Coupling : Reaction of m-bromophenol with phenylboronic acid using a palladium catalyst, achieving ~99% yield .

- Ketone Reduction : Reduction of 5,6-dihydro-[1,1’-biphenyl]-3(4H)-one under hydrogenation conditions, yielding ~97% .

- Key factors affecting yield include catalyst efficiency (e.g., Pd-based catalysts for Suzuki reactions), solvent polarity, and purification methods (e.g., column chromatography). Purity can be validated via GC analysis with reference standards .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 270 nm) provide high sensitivity. Validate using spiked recovery experiments (target: 90–110% recovery).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives; derivatize with BSTFA to enhance volatility. Calibrate against certified reference materials (e.g., NIST standards) .

- Colorimetric Assays : Adapt the phenol-sulfuric acid method (typically for sugars) by optimizing wavelength and reaction time for phenolic hydroxyl groups, though cross-validation with chromatographic methods is advised .

Advanced Research Questions

Q. How can QSAR models and molecular docking elucidate structure-activity relationships in this compound derivatives?

- Methodological Answer :

- QSAR Workflow : Use descriptors like logP, molar refractivity, and steric parameters to correlate substituent effects (e.g., N-alkyl chain length) with bioactivity (e.g., FAAH inhibition). Employ multiple linear regression or machine learning (e.g., Random Forest) for model building .

- Docking Studies : Dock this compound derivatives into enzyme active sites (e.g., FAAH) using AutoDock Vina. Compare binding energies of substituted analogs (e.g., cyclobutyl vs. n-octyl groups) to prioritize synthetic targets .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Conduct a PRISMA-guided literature review to identify studies, then apply meta-analysis (fixed/random effects models) to reconcile discrepancies. Stratify by assay type (e.g., in vitro vs. in vivo) and control for variables like solvent polarity and cell line specificity .

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., OECD guidelines) with triplicate measurements. Use ANOVA to assess inter-laboratory variability .

Q. What strategies optimize the regioselective functionalization of this compound for tailored physicochemical properties?

- Methodological Answer :

- Steric Effects : Introduce bulky groups (e.g., adamantyl) at the 3′-position to hinder rotational freedom, altering solubility and crystallinity. Monitor via X-ray diffraction .

- Electronic Effects : Attach electron-withdrawing groups (e.g., nitro) to the biphenyl moiety to modulate pKa and redox potential. Characterize using cyclic voltammetry .

- Hybrid Approaches : Combine substituent effects (e.g., 3′-methoxy with 4′-fluoro) and assess synergies via factorial experimental design .

Q. Data Presentation Guidelines

- Tables : Include comparative synthesis yields, QSAR model statistics (R², RMSE), and bioactivity IC50 values.

- Figures : Use molecular docking snapshots, chromatograms (HPLC/GC-MS), and meta-analysis forest plots.

- Citations : Prioritize peer-reviewed journals over vendor catalogs; exclude non-academic sources (e.g., ) per requirements .

Eigenschaften

IUPAC Name |

3-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXYXCRCOKCZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022462 | |

| Record name | 3-Phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-51-8 | |

| Record name | 3-Phenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PHENYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BIPHENYLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU11X47H4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.